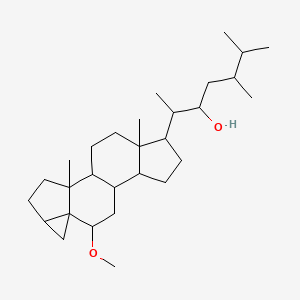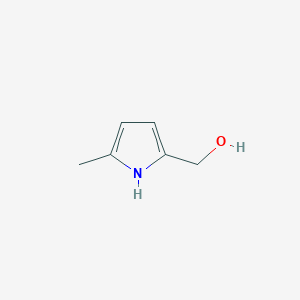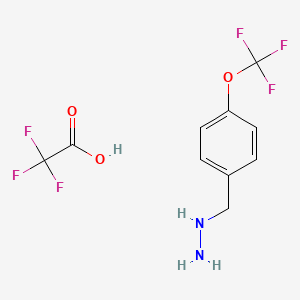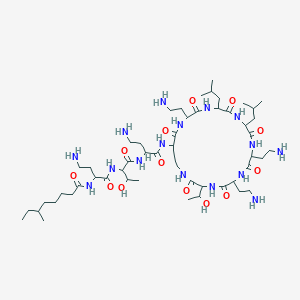
(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol is a complex organic compound belonging to the class of sterols. Sterols are a subgroup of steroids and an important class of organic molecules that play crucial roles in cell membrane structure and function. This compound is characterized by its unique cycloergostane skeleton and methoxy group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Formation of the cycloergostane skeleton: This is achieved through a series of cyclization reactions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group at the 6th position using methylating agents such as methyl iodide in the presence of a base.
Stereochemical control: Ensuring the correct stereochemistry at various positions is crucial and is achieved through selective reactions and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-pressure reactors for specific reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.
Aplicaciones Científicas De Investigación
(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex steroids and sterols.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical research tool.
Mecanismo De Acción
The mechanism of action of (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol involves its interaction with cell membranes and specific molecular targets. The compound integrates into the lipid bilayer, affecting membrane fluidity and function. It may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but lacking the methoxy group.
Ergosterol: Another sterol found in fungi, differing in the side chain structure.
Stigmasterol: A plant sterol with a different arrangement of double bonds and functional groups.
Uniqueness
(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol is unique due to its specific stereochemistry and the presence of the methoxy group at the 6th position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C29H50O2 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
2-(8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)-5,6-dimethylheptan-3-ol |
InChI |
InChI=1S/C29H50O2/c1-17(2)18(3)14-25(30)19(4)22-8-9-23-21-15-26(31-7)29-16-20(29)10-13-28(29,6)24(21)11-12-27(22,23)5/h17-26,30H,8-16H2,1-7H3 |
Clave InChI |
ARQYLHUGLRKTPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)

![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B12287860.png)
![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)


![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)




